2-Hydroxy-7-hydroxymethylchromene-2-carboxylate
Description
2-Hydroxy-7-hydroxymethylchromene-2-carboxylate is a chemical compound with the molecular formula C11H10O5
Properties
CAS No. |
156605-24-2 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-hydroxy-7-(hydroxymethyl)chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-6-7-1-2-8-3-4-11(15,10(13)14)16-9(8)5-7/h1-5,12,15H,6H2,(H,13,14) |
InChI Key |
RAPNWMUVBAAVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(O2)(C(=O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-hydroxymethylchromene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Hydroxy-7-hydroxymethylchromene-2-carboxylate .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-hydroxymethylchromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of halogenated or alkylated derivatives .
Scientific Research Applications
2-Hydroxy-7-hydroxymethylchromene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-hydroxymethylchromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chromene ring structure allow it to participate in various biochemical reactions. For example, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its interaction with enzymes and receptors can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxychromene-2-carboxylic acid: Similar structure but lacks the hydroxymethyl group at the 7-position.
7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester: Similar chromene structure with different functional groups.
Uniqueness
2-Hydroxy-7-hydroxymethylchromene-2-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
